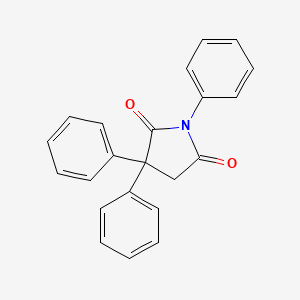

1,3,3-Triphenylpyrrolidine-2,5-dione

Description

1,3,3-Triphenylpyrrolidine-2,5-dione is a pyrrolidine-2,5-dione derivative featuring three phenyl substituents at the 1,3,3-positions of the heterocyclic core. Pyrrolidine-2,5-diones, also known as succinimides, are five-membered lactams with diverse applications in pharmaceuticals, agrochemicals, and materials science due to their structural rigidity and ability to participate in hydrogen bonding.

Properties

CAS No. |

5685-18-7 |

|---|---|

Molecular Formula |

C22H17NO2 |

Molecular Weight |

327.4 g/mol |

IUPAC Name |

1,3,3-triphenylpyrrolidine-2,5-dione |

InChI |

InChI=1S/C22H17NO2/c24-20-16-22(17-10-4-1-5-11-17,18-12-6-2-7-13-18)21(25)23(20)19-14-8-3-9-15-19/h1-15H,16H2 |

InChI Key |

VYDYXMARQJVPRI-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=O)N(C(=O)C1(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,3-Triphenylpyrrolidine-2,5-dione can be synthesized through several methods. One common method involves the reaction of triphenylamine with maleic anhydride under specific conditions. The reaction typically requires a solvent such as toluene and a catalyst like p-toluenesulfonic acid. The mixture is heated under reflux for several hours to yield the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

1,3,3-Triphenylpyrrolidine-2,5-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions with reagents like bromine or nitric acid.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Bromine in carbon tetrachloride for bromination.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

1,3,3-Triphenylpyrrolidine-2,5-dione has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including enzyme inhibition.

Medicine: Investigated for its potential therapeutic properties, such as anticonvulsant activity.

Industry: Utilized in the development of new materials and polymers.

Mechanism of Action

The mechanism of action of 1,3,3-triphenylpyrrolidine-2,5-dione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include inhibition of carbonic anhydrase isoenzymes, which are implicated in various physiological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-diones

- Structure : Features a 3-methylthiophene substituent at the 3-position of the pyrrolidine-dione core .

- Synthesis: Prepared via a two-step process involving condensation of 2-(3-methylthiophen-2-yl)succinic acid with aminoalkylmorpholine .

- Key Differences : The thiophene group introduces sulfur into the structure, which may enhance solubility but could also increase susceptibility to oxidation compared to phenyl substituents .

2-(2,6-Dichlorobenzyl)pyrrolidine-1,3-dione

- Structure : Contains a 2,6-dichlorobenzyl group at the 2-position .

- Synthesis : Synthesized via nucleophilic substitution reactions, with crystal structure confirmed by X-ray diffraction .

- Applications : Exhibits pharmaceutical properties, likely due to the electron-withdrawing chlorine atoms enhancing electrophilic reactivity .

- Key Differences : The dichlorobenzyl substituent may improve binding affinity in target proteins but could reduce metabolic stability compared to phenyl groups .

5-Ethyl 2-Methyl 4-(4-(tert-Butyl)phenyl)-3,3-dicyano-2-(2-methoxy-2-oxoethyl)pyrrolidine-2,5-dicarboxylate

- Structure : Highly substituted with ethyl, methyl, tert-butylphenyl, and methoxycarbonyl groups .

- Physical Properties : Melting point and NMR data (δ 1.20–4.30 ppm) confirm steric hindrance from bulky substituents .

1-(3-Hydroxypropyl)pyrrolidine-2,5-dione

- Structure : Substituted with a 3-hydroxypropyl group at the 1-position .

- Applications : Used as a synthetic intermediate; the hydroxy group enables further functionalization via esterification or etherification .

- Key Differences : The hydroxypropyl chain increases hydrophilicity, contrasting with the lipophilic triphenyl variant .

Comparative Data Table

Key Research Findings

- Synthetic Flexibility : Pyrrolidine-2,5-diones are highly modifiable; substituents like thiophene (), dichlorobenzyl (), and hydroxypropyl () can be introduced to tailor reactivity and bioactivity.

- Pharmacological Potential: Derivatives with heterocyclic substituents (e.g., thiophene) show promise in pain management, while aryl groups enhance stability for drug delivery .

- Physical Properties : Bulky substituents (e.g., tert-butylphenyl) increase melting points and steric hindrance, impacting crystallization and solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.